molecular formula C6H9IO2 B6248333 methyl 3-iodocyclobutane-1-carboxylate, Mixture of diastereomers CAS No. 2387601-28-5

methyl 3-iodocyclobutane-1-carboxylate, Mixture of diastereomers

Cat. No.: B6248333
CAS No.: 2387601-28-5
M. Wt: 240
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-iodocyclobutane-1-carboxylate, a mixture of diastereomers, is an organic compound that features a cyclobutane ring substituted with an iodine atom and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodocyclobutane-1-carboxylate typically involves the iodination of cyclobutane derivatives. One common method is the reaction of cyclobutanone with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a base like sodium hydroxide. This reaction yields the iodinated cyclobutane, which is then esterified with methanol to form the desired compound.

Industrial Production Methods

Industrial production of methyl 3-iodocyclobutane-1-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodocyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups.

    Oxidation Reactions: The carboxylate ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted cyclobutane derivatives.

    Reduction: Formation of cyclobutane alcohols or hydrocarbons.

    Oxidation: Formation of cyclobutane carboxylic acids or ketones.

Scientific Research Applications

Methyl 3-iodocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-iodocyclobutane-1-carboxylate depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromocyclobutane-1-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Methyl 3-chlorocyclobutane-1-carboxylate: Contains a chlorine atom instead of iodine.

    Methyl 3-fluorocyclobutane-1-carboxylate: Features a fluorine atom in place of iodine.

Uniqueness

Methyl 3-iodocyclobutane-1-carboxylate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

2387601-28-5

Molecular Formula

C6H9IO2

Molecular Weight

240

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.